3-(Cyclopentyloxy)-4-methoxybenzoyl chloride
Overview
Description
3-(Cyclopentyloxy)-4-methoxybenzoyl chloride: is an organic compound that belongs to the class of benzoyl chlorides It is characterized by the presence of a cyclopentyloxy group and a methoxy group attached to a benzene ring, with a chloride substituent on the benzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Cyclopentyloxy)-4-methoxybenzoyl chloride typically involves the reaction of 3-(Cyclopentyloxy)-4-methoxybenzoic acid with thionyl chloride. The reaction is carried out under reflux conditions, where the carboxylic acid group is converted to the corresponding acyl chloride.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure efficient and scalable synthesis. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and solvents to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 3-(Cyclopentyloxy)-4-methoxybenzoyl chloride can undergo nucleophilic substitution reactions where the chloride group is replaced by various nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: The compound can be hydrolyzed in the presence of water or aqueous bases to yield 3-(Cyclopentyloxy)-4-methoxybenzoic acid.
Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols in the presence of a base (e.g., triethylamine) are commonly used.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid can be used to hydrolyze the acyl chloride.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Major Products:
Substitution Reactions: The major products are the corresponding amides, esters, or thioesters.
Hydrolysis: The major product is 3-(Cyclopentyloxy)-4-methoxybenzoic acid.
Reduction: The major product is the corresponding benzyl alcohol.
Scientific Research Applications
Chemistry: 3-(Cyclopentyloxy)-4-methoxybenzoyl chloride is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential to form bioactive molecules. It can be used to synthesize derivatives that may exhibit anti-inflammatory, analgesic, or antimicrobial properties.
Industry: In the chemical industry, this compound is used in the production of specialty chemicals and polymers. It is also employed in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-(Cyclopentyloxy)-4-methoxybenzoyl chloride depends on its application. In organic synthesis, it acts as an acylating agent, transferring the benzoyl group to nucleophiles. In medicinal chemistry, its derivatives may interact with specific molecular targets such as enzymes or receptors, modulating their activity through covalent or non-covalent interactions.
Comparison with Similar Compounds
3-(Cyclopentyloxy)-4-methoxybenzoic acid: The carboxylic acid analog of the compound.
3-(Cyclopentyloxy)-4-methoxybenzyl alcohol: The reduced form of the compound.
3-(Cyclopentyloxy)-4-methoxybenzamide: The amide derivative of the compound.
Uniqueness: 3-(Cyclopentyloxy)-4-methoxybenzoyl chloride is unique due to the presence of both cyclopentyloxy and methoxy groups on the benzene ring, which can influence its reactivity and the properties of its derivatives
Properties
IUPAC Name |
3-cyclopentyloxy-4-methoxybenzoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClO3/c1-16-11-7-6-9(13(14)15)8-12(11)17-10-4-2-3-5-10/h6-8,10H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWWHXPWJCDTADU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)Cl)OC2CCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20383246 | |
Record name | 3-(cyclopentyloxy)-4-methoxybenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20383246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
144036-19-1 | |
Record name | 3-(cyclopentyloxy)-4-methoxybenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20383246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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